

Benzarone therapeutic function antihemorrhagic

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Compound Focus: Benzarone

CAS No.: 1477-19-6

Cat. No.: S520818

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Chemical and Therapeutic Profile of Benzarone

Property	Description
CAS Number	1477-19-6 [1]
Molecular Formula	C ₁₇ H ₁₄ O ₃ [1]
Molecular Weight	266.29 g/mol [1]
IUPAC Name	(2-Ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone [1]
Original Therapeutic Function	Antihemorrhagic; Treatment of vascular peripheral disorders [1]
Current Research Focus	Inhibitor of EYA tyrosine phosphatase (anticancer agent); Inhibitor of URAT1 (treatment of hyperuricemia) [1] [2] [3]
Key Hazard	Drug-induced hepatotoxicity, including reports of toxic and even fatal hepatitis [1] [4]

Quantitative Pharmacological and Toxicological Data

Parameter	Value / Finding	Context / Significance
EYA3 Tyrosine Phosphatase Inhibition (IC ₅₀)	17.5 µM [1]	Indicates potential as an anti-cancer and anti-angiogenic agent [1] [3].
URAT1 Inhibition (IC ₅₀)	2.8 µM [1]	Mechanistic basis for its uricosuric effect; note that this is a property of its analog, Benzbromarone, and Benzarone is an active metabolite [1] [5].
Mitochondrial Toxicity	Decreased mitochondrial membrane potential by 54% (at 20 µmol/L) in rat hepatocytes [4]	Proposed primary mechanism for observed clinical hepatotoxicity [4].
In Vivo Anti-Tumor Efficacy	Reduced tumor growth in A-673 Ewing sarcoma mouse xenograft model (at 25 µg/g) [1]	Supports further development of derivatives for oncology [1] [2].
Acute Toxicity (LD ₅₀)	200 mg/kg (intraperitoneal, mouse) [1]	--

Experimental Protocols for Key Assays

Below are summarized methodologies from key studies on **Benzarone**'s mechanisms of action and toxicity.

EYA Tyrosine Phosphatase Activity Assay

This protocol is used to determine the inhibitory activity of **Benzarone** and its derivatives on EYA proteins [3].

- **Enzyme Preparation:** Purify recombinant EYA3 protein.
- **Reaction Setup:** Conduct assays using the colorimetric substrate **p-nitrophenylphosphate (pNPP)**.

- **Procedure:** Incubate the enzyme with various concentrations of the inhibitor (e.g., **Benzarone**) in a suitable buffer. Initiate the reaction by adding pNPP.
- **Measurement:** Monitor the dephosphorylation of pNPP, which produces a yellow-colored product, by measuring the **absorption at 405-420 nm** over time.
- **Data Analysis:** Calculate enzyme velocity and determine the IC_{50} value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis of the dose-response data.

In Vitro Assessment of Mitochondrial Toxicity

This set of experiments elucidates the mechanism of drug-induced hepatotoxicity, relevant for both **Benzarone** and its analog Benzbromarone [4].

- **Test System:** Isolated rat liver mitochondria or cultured hepatocytes.
- **Key Assays:**
 - **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Use fluorescent dyes like **JC-1** or **Rhodamine 123** in isolated rat hepatocytes. A decrease in fluorescence indicates mitochondrial depolarization.
 - **Oxidative Phosphorylation:** Measure oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode. Assess **State 3** (ADP-stimulated) and **State 4** (ADP-depleted) respiration to calculate the **Respiratory Control Ratio (RCR)**, a key indicator of mitochondrial coupling.
 - **Beta-Oxidation Inhibition:** Measure the oxidation of radiolabeled fatty acid substrates (e.g., [^{14}C]-palmitate) in isolated mitochondria to assess effects on fatty acid metabolism.
- **Outcome Measurement:** Compare the effects of **Benzarone** to controls and other known mitochondrial toxins (e.g., Amiodarone).

In Vitro Angiogenesis and Cell Migration Assays

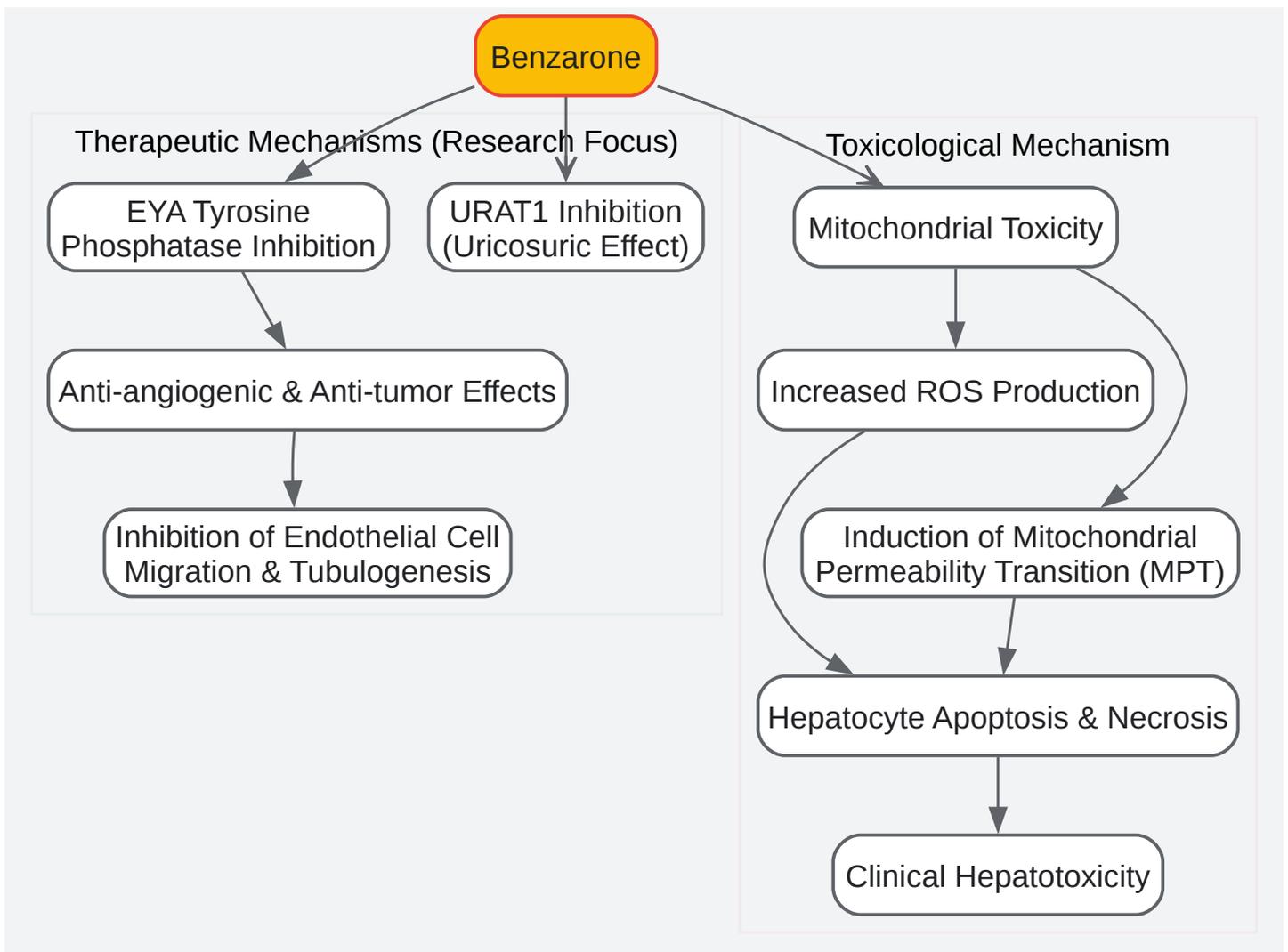
These cellular assays are used to evaluate the anti-angiogenic potential of EYA inhibitors like **Benzarone** [3].

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Tubulogenesis Assay:**
 - Plate HUVECs on a layer of polymerized **Matrigel** in the presence of the drug or vehicle control.
 - After 24 hours, capture images and quantify the **total tube length** formed using image analysis software (e.g., NeuronJ plugin for ImageJ).
- **Wound Healing / Migration Assay:**

- Create a scratch ("wound") in a confluent monolayer of HUVECs.
- Incubate with the drug and capture images at 0, 12, and 24 hours.
- Quantify migration by counting the **number of cells that moved into the cleared area**.

Mechanisms of Action and Toxicity

The following diagram integrates **Benzarone**'s primary molecular targets and downstream effects, linking both its therapeutic potential and toxicological profile based on current research.



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> **Benzarone's** dual-pathway mechanism: EYA phosphatase inhibition drives anticancer research, while mitochondrial toxicity underpins its hepatotoxicity risk.

Research Derivatives and Future Directions

The hepatotoxicity of **Benzarone** and its structural analogs has spurred efforts to develop safer derivatives.

- **DS-1-38:** A **Benzarone** derivative developed specifically as an **EYA antagonist** for treating **Sonic Hedgehog (SHH) medulloblastoma**. It showed excellent brain penetrance and increased the lifespan in mouse models, presenting a promising avenue for pediatric brain cancer therapy [2].
- **Ipsso-Substitution Design:** Research on Benzbromarone has explored moving the hydroxyl group to the *meta*-position to avoid metabolic activation while retaining URAT1 inhibition, resulting in derivatives with significantly reduced cytotoxicity in mouse hepatocytes [6].

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